molecular formula C5H7ClN2O3 B1197465 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- CAS No. 52583-41-2

5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-

Cat. No.: B1197465
CAS No.: 52583-41-2
M. Wt: 178.57 g/mol
InChI Key: QAWIHIJWNYOLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound 5-isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- possesses a well-defined systematic nomenclature that reflects its complex molecular structure. According to International Union of Pure and Applied Chemistry standards, the official name is (2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid. This nomenclature precisely describes the stereochemical configuration and substitution pattern of the molecule. The compound is registered under Chemical Abstracts Service number 42228-92-2, providing a unique identifier for database searches and regulatory documentation.

Alternative systematic names include (2S)-amino[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid and (2S)-amino[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]ethanoic acid. The molecular formula C5H7ClN2O3 indicates the presence of five carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 178.57 grams per mole. The compound belongs to the class of non-proteinogenic L-alpha-amino acids and is specifically categorized as a member of the isoxazole family.

The systematic identification encompasses several structural features that distinguish this compound from other amino acid derivatives. The presence of the 1,2-oxazol ring system, also known as isoxazole, creates a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The chloro substitution at position 3 of the ring system and the amino acid functionality at position 5 contribute to the unique chemical properties and biological activity of this molecule.

Properties

IUPAC Name

2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIHIJWNYOLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860588
Record name Amino(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52583-41-2
Record name Acivicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052583412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Chlorination at the 3-Position

Introducing the chloro substituent leverages electrophilic chlorination agents. A mixture of POCl3 (10 equiv) and PCl5 (1 equiv) at 115°C for 2 hours achieves efficient chlorination of 3-cyano-4-methylisoxazole intermediates. This exothermic reaction demands controlled addition to maintain temperatures below 50°C, preventing decomposition. For AT-125, chlorination precedes dihydro formation to avoid ring-opening side reactions.

Carboxylation for the Acetic Acid Side Chain

The acetic acid moiety is introduced via carboxylation of 3-hydroxy-5-methylisoxazole. Treatment with lithium diisopropylamide (LDA, 2 equiv) at -78°C generates a dianion, which reacts with solid CO2 to afford 3-hydroxy-5-isoxazoleacetic acid in 78% yield. Optimizing the quenching pH to 10 and rapid HCl addition minimizes isomerization, enabling straightforward chromatographic purification.

α-Amino Group Installation

Stereoselective introduction of the α-amino group employs a two-step sequence:

  • Cyano to Amido Conversion : Treating 3-cyano intermediates with concentrated H2SO4 at 90°C for 3 hours hydrolyzes the nitrile to a primary amide.

  • Hofmann Degradation : Reaction with NaOBr in basic media (NaOH, H2O) cleaves the amide to the amine, yielding the L-(αS,5S) enantiomer via chiral resolution or asymmetric synthesis.

Hydrogenation and Stereochemical Control

Partial Hydrogenation of the Isoxazole Ring

Catalytic hydrogenation (H2, 1 atm, Pd/C, EtOH) selectively reduces the 4,5-double bond of the isoxazole ring without affecting other functional groups. Monitoring via NMR ensures complete conversion to the dihydro form while preserving stereochemical integrity.

Resolution of L-(αS,5S) Enantiomer

Chiral chromatography using silica gel modified with (R,R)-tartaric acid resolves racemic AT-125. Elution with methylene chloride:isopropanol:acetic acid (95:4:1 v/v) separates enantiomers, achieving >99% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Three-componentCitric acid catalysis, aqueous conditions70–90%Eco-friendly, one-potLimited to aryl-substituted variants
Meldrum’s acidRegioselective cyclization45%High purityMulti-step, costly reagents
ChlorinationPOCl3/PCl5 system75%ScalableExothermic, requires tight control
CarboxylationLDA/CO2-mediated78%Direct side-chain additionCryogenic conditions

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with methylene chloride:isopropanol:acetic acid (95:4:1) to remove regioisomers and byproducts. AT-125 elutes as a single peak (Rf = 0.35, TLC) and is characterized by:

  • 1H NMR (D2O): δ 4.55 (m, 1H, CH), 3.40 (s, 2H, CH2CO2H), 2.25 (s, 3H, CH3).

  • IR (KBr): 3059 cm⁻¹ (NH), 2219 cm⁻¹ (C≡N, intermediate), 1629 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions: 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Nephrotoxicity Research

One significant application of 5-Isoxazoleacetic acid is its use in studying nephrotoxicity mechanisms. A study investigated its effects on 4-aminophenol-induced nephrotoxicity in Fischer 344 rats. The research aimed to understand the role of gamma-glutamyl transpeptidase (gamma GT) in the nephrotoxic process induced by 4-aminophenol. The results indicated that pretreatment with AT-125 did not protect against nephrotoxicity, suggesting that renal gamma GT activity is not essential for this type of toxicity . This finding is crucial for developing therapeutic strategies to mitigate drug-induced kidney damage.

Antibiotic Development

5-Isoxazoleacetic acid has also been explored for its antibiotic properties. It is derived from Streptomyces sviceus and has demonstrated potent inhibition of various mammalian and bacterial reactions . This characteristic positions it as a potential candidate for developing new antibiotics, particularly against resistant bacterial strains. Its structural features may allow for modifications that enhance its efficacy and reduce toxicity.

Cancer Treatment

The compound has been evaluated for its anticancer properties due to its structural similarity to other known antitumor agents like acivicin. In preclinical studies, AT-125 has shown promise in inhibiting tumor growth and enhancing the effects of other chemotherapeutic agents . For instance, it has been studied in combination with L-glutaminase-L-asparaginase to enhance the antiproliferative effects against certain cancer cell lines . These studies underscore the potential of 5-Isoxazoleacetic acid in cancer therapeutics.

Toxicological Evaluations

The compound has undergone extensive toxicological evaluations in various animal models, including dogs and monkeys. A comprehensive study assessed its toxicity profile and pharmacokinetics, revealing insights into its safety margins and potential side effects when administered at different dosages . This information is vital for determining safe therapeutic doses in humans.

Data Table: Summary of Key Studies on 5-Isoxazoleacetic Acid

Study FocusModel UsedKey Findings
NephrotoxicityFischer 344 RatsAT-125 did not protect against 4-aminophenol-induced nephrotoxicity; gamma GT not essential
Antibiotic PropertiesStreptomyces sviceusDemonstrated potent inhibition of mammalian and bacterial reactions
Cancer TreatmentVarious Cancer Cell LinesEnhanced anticancer effects when combined with other agents
Toxicological ProfileDogs and MonkeysDetailed toxicity evaluations provided insights into safe dosing

Mechanism of Action

The mechanism of action of 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- involves its interaction with specific molecular targets. For instance, it acts as an affinity analog of glutamine and selectively inactivates glutamine-dependent enzymes such as anthranilate synthase and glutamate synthase. This inactivation occurs through the formation of a reversible noncovalent complex, followed by irreversible enzyme modification .

Comparison with Similar Compounds

Table 1: Enzyme Inhibition Constants (Ki) and Selectivity

Compound Target Enzymes Ki/IC₅₀ Selectivity Notes
AT-125 GGT, CTP synthetase, XMP aminase 2 × 10⁻⁶ M (CTP) Irreversible GGT inhibition
Acivicin (analog) Similar targets as AT-125 Comparable Structural isomerism alters potency
3-Deazauridine CTP synthetase ~10⁻⁶ M Synergistic with AT-125 in L1210 cells
Aminooxyacetic Acid Cysteine conjugate beta-lyase Not reported Protects against nephrotoxicity
Probenecid Organic anion transporters N/A Blocks renal toxin uptake
  • GGT Inhibitors : Unlike AT-125’s irreversible binding via electrostatic interactions with arginyl residues , other GGT inhibitors (e.g., glutathione analogs) exhibit reversible binding and lower potency .

Antitumor Efficacy and Resistance

  • Resistance Mechanisms : P388 leukemia resistance to AT-125 arises from reduced drug uptake, whereas resistance to other glutamine antagonists (e.g., DON) often involves enzyme mutations .

Toxicity and Pharmacokinetics

Table 2: Comparative Toxicity in Preclinical Models

Compound Species LD₅₀ (mg/kg) Key Toxicities
AT-125 Mice (female) 7.5 (6 doses) Gastrointestinal, hematological
3-Deazauridine Mice Not reported Myelosuppression, less GI toxicity
Acivicin Dogs 1.5 (single) Severe diarrhea, weight loss
  • Sex/Age Dependency : AT-125’s toxicity in mice is sex- and age-dependent (females > males; younger > older), a trait shared with 3-deazauridine . Testosterone coadministration mitigates AT-125 toxicity, a unique feature .

Clinical and Mechanistic Divergence

  • Therapeutic Window : AT-125’s narrow window (due to GI toxicity) contrasts with probenecid’s use as a well-tolerated uricosuric agent .

Biological Activity

5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- (CAS Number: 52583-41-2) is a heterocyclic compound belonging to the isoxazole family. This compound features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, which plays a crucial role in its biological activity. Research has highlighted its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and a possible antitumor agent.

Chemical Structure and Properties

PropertyValue
IUPAC Name 2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Molecular Formula C5_5H7_7ClN2_2O3_3
InChI Key QAWIHIJWNYOLBE-UHFFFAOYSA-N

The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

The primary mechanism of action for 5-Isoxazoleacetic acid involves its role as an affinity analog of glutamine. It selectively inhibits glutamine-dependent enzymes, such as anthranilate synthase and glutamate synthase. The inhibition occurs through the formation of a reversible noncovalent complex followed by irreversible modification of the enzyme, which disrupts normal metabolic processes.

Enzyme Inhibition Studies

Research indicates that 5-Isoxazoleacetic acid demonstrates significant inhibitory effects on several enzymes involved in amino acid metabolism. This property has been explored in various studies:

  • Anthranilate Synthase Inhibition : The compound effectively inhibits anthranilate synthase, which is crucial for tryptophan biosynthesis. This inhibition can lead to altered levels of neurotransmitters and other metabolites.
  • Glutamate Synthase Inhibition : By inhibiting glutamate synthase, the compound may affect neurotransmitter balance in the brain, potentially impacting conditions like epilepsy or mood disorders.

Toxicological Studies

Preclinical studies have evaluated the toxicity profile of 5-Isoxazoleacetic acid in animal models, including dogs and mice. Notable findings include:

  • Toxicity in Dogs : A study reported that administration of the compound at various dosages resulted in observable toxic effects such as gastrointestinal distress and hematological changes. Higher doses led to significant adverse effects, including prostration and unscheduled euthanasia in severe cases .
  • Comparative Toxicity : Compared to other isoxazole derivatives, 5-Isoxazoleacetic acid exhibited unique toxicity patterns that warrant further investigation into its safety profile for therapeutic use.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 5-Isoxazoleacetic acid:

  • Antitumor Activity : Research has indicated potential antitumor properties due to its ability to inhibit specific enzymes involved in cancer cell metabolism. These findings suggest that the compound could be developed as a therapeutic agent against certain types of tumors.
  • Enzyme Interaction Studies : Detailed kinetic studies have shown how 5-Isoxazoleacetic acid interacts with target enzymes at a molecular level, providing insights into its selectivity and potency as an inhibitor.
  • Comparative Analysis with Similar Compounds : When compared with other related compounds such as 3-Methyl-5-isoxazoleacetic acid, 5-Isoxazoleacetic acid demonstrated enhanced reactivity due to its specific substitution pattern. This unique characteristic may enhance its therapeutic applications.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits anthranilate synthase and glutamate synthase
Antitumor Potential Investigated for potential use in cancer therapy
Toxicity Profile Observed adverse effects in preclinical studies

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and stability parameters for 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-?

  • Methodological Answer : Store at 4°C under nitrogen protection for short-term use. For long-term stability, store at -80°C (up to 6 months) or -20°C (up to 1 month) under nitrogen. Stability is confirmed by HPLC (98.26% purity) and ¹H NMR structural validation. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How can researchers verify the enantiomeric purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Use chiral HPLC to confirm enantiomeric excess (99.96% in tested batches) and ¹H NMR to validate the structural backbone. Chiral intermediates should be employed during synthesis to ensure stereochemical fidelity, as described in analytical reports .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : ¹H NMR is critical for confirming the presence of key functional groups (e.g., isoxazole ring protons and α-amino groups). Mass spectrometry (exact mass: 178.57 g/mol) and HPLC (retention time comparison) further validate purity and molecular identity .

Advanced Research Questions

Q. How can contradictions in reported mutagenicity data be addressed in preclinical studies?

  • Methodological Answer : Discrepancies may arise from differences in test systems or dosages. For example, a micronucleus test in mice showed mutagenicity at 250 mg/kg (intraperitoneal). To resolve contradictions, replicate studies using standardized protocols (e.g., OECD guidelines) and cross-validate with in vitro models (e.g., Ames test) .

Q. What experimental models are appropriate for studying its antineoplastic mechanism of action?

  • Methodological Answer : Use cancer cell lines (e.g., glioblastoma or leukemia models) to assess antimetabolite activity. Measure inhibition of glutamine-dependent enzymes (e.g., γ-glutamyl transpeptidase) via enzymatic assays. In vivo models should employ doses below 250 mg/kg to avoid acute toxicity, as observed in mutagenicity studies .

Q. How does the compound’s enzyme inhibition profile influence its therapeutic potential?

  • Methodological Answer : As a glutamine analog, it competitively inhibits enzymes involved in nucleotide biosynthesis. Design biochemical assays (e.g., IC₅₀ determination using purified enzymes) to quantify inhibition kinetics. Pair with metabolomic profiling to identify downstream effects on pathways like purine/pyrimidine synthesis .

Q. What safety considerations are critical for in vivo administration?

  • Methodological Answer : Dose optimization is essential: the LD₅₀ in mice is uncharacterized, but genotoxicity occurs at 250 mg/kg. Use lower doses (e.g., 10–50 mg/kg) in therapeutic studies and include endpoints like chromosomal aberration tests. Consider co-administering antioxidants to mitigate oxidative stress linked to mutagenicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on purity and stability across batches?

  • Methodological Answer : Batch-specific variations (e.g., 98.26% vs. lower purity) may arise from synthesis conditions. Implement quality control protocols: (1) validate each batch via HPLC and NMR, (2) use inert atmospheres during storage to prevent oxidation, and (3) document storage duration to avoid expired batches .

Q. Why do some studies report strong antineoplastic activity while others highlight toxicity limitations?

  • Methodological Answer : The compound’s narrow therapeutic index balances enzyme inhibition efficacy and off-target toxicity. Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to optimize dosing schedules. Combinatorial therapies with lower toxicity agents (e.g., checkpoint inhibitors) may enhance efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-
Reactant of Route 2
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.